molecular formula C12H26N2O4 B2755734 1,4-Bis(2,2-dimethoxyethyl)piperazine CAS No. 924861-85-8

1,4-Bis(2,2-dimethoxyethyl)piperazine

Cat. No.: B2755734
CAS No.: 924861-85-8
M. Wt: 262.35
InChI Key: FSRHQXHUHBDFFP-UHFFFAOYSA-N
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Description

1,4-Bis(2,2-dimethoxyethyl)piperazine is an organic compound with the molecular formula C12H26N2O4. It is a derivative of piperazine, featuring two 2,2-dimethoxyethyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2,2-dimethoxyethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,2-dimethoxyethyl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(2,2-dimethoxyethyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,4-Bis(2,2-dimethoxyethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their conformation and activity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2,2-dimethoxyethyl)piperazine is unique due to the presence of the 2,2-dimethoxyethyl groups, which impart distinct chemical properties such as increased solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,4-bis(2,2-dimethoxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-15-11(16-2)9-13-5-7-14(8-6-13)10-12(17-3)18-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRHQXHUHBDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCN(CC1)CC(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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